2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties. The imidazopyridine scaffold is a fused bicyclic structure that combines an imidazole ring with a pyridine ring, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an α-haloketone can lead to the formation of the imidazopyridine core. The reaction typically requires a base such as potassium carbonate and is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives with various functional groups.
Scientific Research Applications
2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of materials with specific properties, such as luminescent materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Imidazo[4,5-b]pyridine: Studied for its potential therapeutic effects in various diseases.
Uniqueness
2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.
Properties
CAS No. |
675581-77-8 |
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Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-ethyl-1-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H11N3/c1-3-9-11-7-6-10-5-4-8(7)12(9)2/h4-6H,3H2,1-2H3 |
InChI Key |
DDMOIHNNLKBKDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1C)C=CN=C2 |
Origin of Product |
United States |
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